Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrrole ring, the thiazolopyrimidine core, and the final esterification. Common reagents used in these reactions include aldehydes, amines, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biology, thiazolopyrimidines have been studied for their potential as enzyme inhibitors, which can be useful in drug discovery and development.
Medicine
In medicine, compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. Research is ongoing to explore their full therapeutic potential.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting the function of the target molecule and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring often have diverse pharmacological properties.
Uniqueness
What sets Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C31H31N3O4S |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H31N3O4S/c1-7-38-30(36)27-20(4)32-31-34(28(27)24-10-8-9-11-25(24)37-6)29(35)26(39-31)17-22-16-19(3)33(21(22)5)23-14-12-18(2)13-15-23/h8-17,28H,7H2,1-6H3/b26-17- |
InChI Key |
PIZSNEAEBMHOOU-ONUIUJJFSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)/C(=C/C4=C(N(C(=C4)C)C5=CC=C(C=C5)C)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3OC)C(=O)C(=CC4=C(N(C(=C4)C)C5=CC=C(C=C5)C)C)S2)C |
Origin of Product |
United States |
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